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Vonoprazan Dimer Impurity

Cat. No.: B13052379
M. Wt: 659.7 g/mol
InChI Key: UKVKHLPKJULFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Vonoprazan Dimer Impurity is an important chemical reference standard for researchers developing and validating analytical methods for Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related disorders . This impurity is recognized as a key process-related impurity that can form during the synthesis of Vonoprazan . Using a well-characterized dimer impurity is essential in Quality Control (QC) labs for method development, validation, and monitoring the quality of the Active Pharmaceutical Ingredient (API) to ensure it meets regulatory standards . The chemical structure of the dimer is characterized as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, with a molecular formula of C33H27F2N5O4S2 and a molecular weight of 659.73 g/mol . It is supplied with comprehensive characterization data and a Certificate of Analysis (CoA) to support your research . This product is intended for research applications as an analytical standard and is strictly for Laboratory Research Use Only, not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H27F2N5O4S2 B13052379 Vonoprazan Dimer Impurity

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H27F2N5O4S2

Molecular Weight

659.7 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylmethanamine

InChI

InChI=1S/C33H27F2N5O4S2/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27/h2-19,22-23H,20-21H2,1H3

InChI Key

UKVKHLPKJULFTK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6

Origin of Product

United States

Structural Characterization and Elucidation of Vonoprazan Dimer Impurity

Advanced Spectroscopic Methodologies for Structural Confirmation

The definitive structural elucidation of complex molecules like the Vonoprazan (B1684036) Dimer Impurity relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer a comprehensive confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For the Vonoprazan Dimer Impurity, both ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of the dimer, one would expect to see a complex pattern of signals corresponding to the aromatic protons on the two fluorophenyl and two pyridinylsulfonyl groups, as well as the protons on the pyrrole (B145914) rings. Key signals would include those for the N-methyl group and the methylene (B1212753) bridge connecting the two monomeric units. The integration of these signals would confirm the presence of the correct number of protons in each chemical environment.

Similarly, a ¹³C NMR spectrum would reveal the presence of all 33 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, carbonyl-like). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the connectivity between protons and carbons, thus piecing together the dimeric structure.

Mass Spectrometry (MS) Techniques for Dimer Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₃₃H₂₇F₂N₅O₄S₂. The measured mass would be expected to be in very close agreement with the theoretical mass, providing strong evidence for the dimeric structure.

Furthermore, tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and analyze the resulting product ions. The fragmentation pattern would be expected to be consistent with the proposed structure, showing losses of characteristic fragments such as the pyridinylsulfonyl group or the fluorophenyl group. This fragmentation data provides an additional layer of confidence in the structural assignment.

Infrared (IR) Spectroscopy in Dimer Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of the this compound, one would expect to observe characteristic absorption bands corresponding to the various functional groups. These would include:

S=O stretching vibrations from the sulfonyl groups, typically appearing in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-N stretching vibrations from the amine and pyrrole rings.

C-F stretching vibrations from the fluorophenyl groups.

Aromatic C-H and C=C stretching vibrations .

The presence and position of these bands would be consistent with the proposed dimeric structure.

X-ray Crystallography for Definitive Dimer Structure

While spectroscopic methods provide strong evidence for the structure of the this compound, the most definitive proof comes from single-crystal X-ray crystallography. This technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of the dimer impurity can be obtained, X-ray diffraction analysis would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and stereochemistry. While specific X-ray crystallographic data for the dimer impurity is not widely published, it represents the gold standard for structural elucidation. google.comgoogle.com

Comparative Structural Analysis with Vonoprazan Monomer and Related Impurities

A crucial aspect of impurity characterization is the comparative analysis of its structure with that of the API and other related impurities. The spectroscopic data of the this compound would be compared with that of the Vonoprazan monomer.

Table 2: Comparison of Vonoprazan Monomer and Dimer Impurity

FeatureVonoprazan MonomerThis compound
Molecular Formula C₁₇H₁₆FN₃O₂SC₃₃H₂₇F₂N₅O₄S₂
Molecular Weight 345.39 g/mol 659.73 g/mol
Key Structural Difference Single pyrrole-based unitTwo monomeric units linked by a methylene bridge to the N-methyl group

The NMR spectrum of the dimer would be expected to show a doubling of many of the signals observed in the monomer's spectrum, albeit with some chemical shift differences due to the altered electronic environment in the dimer. The mass spectrum would clearly show a molecular ion peak corresponding to the higher mass of the dimer. This comparative analysis helps to quickly identify the compound as a dimer and to pinpoint the location of the linkage between the two monomeric units.

Isotopic Labeling Approaches in Dimer Structural Studies

Isotopic labeling is a powerful technique that can be used to further confirm the structure of an impurity and to study its formation mechanism. In the context of the this compound, specific atoms in the Vonoprazan molecule could be replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).

For instance, if the N-methyl group of Vonoprazan were labeled with ¹³C, the resulting dimer impurity would show a characteristic signal in the ¹³C NMR spectrum, confirming that this group is involved in the dimerization process. Similarly, deuterium (B1214612) labeling could be used to track the fate of specific hydrogen atoms during the formation of the impurity. While specific studies employing isotopic labeling for the this compound are not extensively documented in public literature, this approach remains a valuable tool in the arsenal (B13267) of analytical chemists for unambiguous structure elucidation and mechanistic studies.

Mechanistic Pathways of Vonoprazan Dimer Impurity Formation

Process-Related Formation Mechanisms During Vonoprazan (B1684036) Synthesis

The formation of the dimer as a process-related impurity is intrinsically linked to the specific chemical steps employed in the synthesis of Vonoprazan. A critical step in many synthetic routes is the reductive amination used to form the final molecule.

Oligomerization Reactions during Key Synthetic Steps

The dimerization of Vonoprazan is a specific type of oligomerization that can occur during the final stages of its synthesis. The primary reaction step susceptible to this side reaction is the reductive amination of the aldehyde intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, with methylamine. google.commdpi.com While the intended reaction is the formation of a single Vonoprazan molecule, suboptimal reaction conditions can promote the unintended coupling of molecular units, leading to the formation of dimers and potentially other oligomers.

Role of Reaction Intermediates in Dimer Formation

The principal intermediate implicated in dimer formation is the aldehyde, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. chemicalbook.com This aldehyde is highly reactive and, in the presence of the newly formed Vonoprazan molecule (which contains a secondary amine), can undergo a secondary condensation and reduction reaction. This side reaction involves the Vonoprazan molecule acting as a nucleophile, attacking the aldehyde intermediate, which ultimately leads to the formation of a stable dimeric structure after reduction.

Influence of Catalyst and Reagent Systems on Dimerization

The choice and control of reagents and catalysts in the reductive amination step are critical in minimizing dimer formation. This reaction often employs a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. smolecule.compatsnap.com The rate of addition, reaction temperature, and stoichiometry of these reagents can significantly influence the reaction pathway. For instance, higher temperatures can promote undesired side reactions, leading to an increase in impurity formation. smolecule.com Process optimization studies have focused on careful temperature management to mitigate these side reactions. smolecule.com Maintaining temperatures below 0°C during reductive amination has been identified as a critical parameter to prevent over-reduction and dimerization.

By-product Formation and Dimerization Kinetics

The kinetics of dimer formation are complex and compete with the desired product formation. The rate is influenced by several factors, including the concentration of the aldehyde intermediate, the amount of Vonoprazan product already formed in the reaction mixture, temperature, and pH. Patents describing the synthesis of Vonoprazan note that the final reduction step can generate numerous impurities that are challenging to separate due to their structural similarity to the main compound. patsnap.com This underscores the kinetic challenge of favoring the intended intramolecular reaction over the intermolecular side reactions that lead to dimerization.

Table 1: Synthesis Steps and Dimer Formation Potential

Synthetic Step Key Reactants/Intermediates Conditions Influencing Dimerization Plausible Dimer Formation Mechanism
Reductive Amination 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, Methylamine, Sodium Borohydride google.commdpi.comsmolecule.com Elevated temperature, Improper reagent stoichiometry, High concentration of intermediates smolecule.com A formed Vonoprazan molecule attacks an unreacted aldehyde intermediate, followed by reduction to form the dimer.
Sulfonylation 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, Pyridine-3-sulfonyl chloride chemicalbook.com Less likely to directly form the specific dimer but can create precursors if not fully completed or if side reactions occur. Not a direct pathway to the defined dimer structure.

Degradation-Induced Dimerization of Vonoprazan

Beyond the synthesis process, the Vonoprazan molecule itself can degrade under certain stress conditions, potentially leading to the formation of impurities, including dimers.

Investigation of Dimer Formation under Forced Degradation Conditions

Forced degradation studies are essential for identifying potential degradation pathways and the resulting products. Research has shown that Vonoprazan is susceptible to significant degradation under specific stress conditions. nih.govresearchgate.netveterinaria.org Studies subjecting Vonoprazan to various stress factors as recommended by the International Conference on Harmonisation (ICH) guidelines have revealed its stability profile. nih.govresearchgate.net

Vonoprazan demonstrates notable degradation when exposed to alkaline (base hydrolysis) and oxidative stress conditions. nih.govresearchgate.netdaneshyari.com In contrast, it remains relatively stable under acidic, thermal, and photolytic stress. nih.govresearchgate.net One investigation into alkaline degradation kinetics identified the hydrolysis of the N-methyl methanamine side chain as a degradation pathway. tandfonline.com While these studies have successfully characterized several smaller degradation products, the formation of the specific Vonoprazan dimer as a major degradant under these conditions is not explicitly detailed in the reviewed literature. However, the demonstrated reactivity under alkaline and oxidative stress suggests that intermolecular reactions leading to dimerization are mechanistically plausible.

Table 2: Summary of Forced Degradation Studies on Vonoprazan

Stress Condition Observation Potential for Dimerization Reference
Alkaline Hydrolysis (e.g., 0.1N NaOH) Significant degradation observed. Plausible, as base catalysis could facilitate intermolecular condensation reactions. nih.govveterinaria.orgresearchgate.net
Acidic Hydrolysis (e.g., 0.1N HCl) Stable, no significant degradation. Unlikely. nih.govveterinaria.orgresearchgate.net
Oxidation (e.g., H₂O₂) Significant degradation observed. Plausible, as oxidative coupling of aromatic systems or side chains can lead to dimers. nih.govveterinaria.orgekb.eg
Thermal Stable. Unlikely under typical storage conditions. nih.govveterinaria.orgresearchgate.net
Photolytic Stable. Unlikely. nih.govveterinaria.orgresearchgate.net
Alkaline Stress-Induced Dimerization

Forced degradation studies have demonstrated that Vonoprazan undergoes significant degradation under alkaline conditions. nih.govresearchgate.net This degradation can lead to the formation of dimer impurities. The alkaline environment can facilitate nucleophilic reactions, potentially involving the deprotonation of certain functional groups within the Vonoprazan molecule, making it susceptible to dimerization. One study indicated that degradation under alkaline conditions followed first-order kinetics. researchgate.net

Oxidative Stress-Induced Dimerization

Oxidative conditions are another critical factor in the degradation of Vonoprazan and the subsequent formation of impurities. nih.govresearchgate.net The presence of oxidizing agents can lead to the formation of reactive intermediates, which can then dimerize. The specific mechanisms may involve the oxidation of the pyrrole (B145914) ring or other susceptible moieties within the Vonoprazan structure, creating sites for dimerization to occur.

Thermal Stress Effects on Dimerization

While some studies suggest that Vonoprazan is relatively stable under thermal stress nih.govresearchgate.net, the potential for dimerization under elevated temperatures cannot be entirely dismissed, especially over extended periods or in the presence of other contributing factors. High temperatures can provide the necessary activation energy for various degradation reactions, including those that could lead to the formation of dimers.

Photolytic Degradation Pathways Leading to Dimer Formation

Similar to thermal stress, Vonoprazan has been reported to be stable under photolytic conditions in some studies. nih.govresearchgate.net However, photochemical energy can induce the formation of free radicals, which are highly reactive and can initiate chain reactions leading to the formation of various degradation products, including dimers. iajps.com Therefore, the possibility of photolytic degradation contributing to dimer formation under specific conditions, such as exposure to certain wavelengths of light or the presence of photosensitizers, warrants consideration.

Stability-Indicating Studies and Dimerization Kinetics

Stability-indicating analytical methods are crucial for detecting and quantifying degradation products like the Vonoprazan Dimer Impurity. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govnih.gov These methods are validated to ensure they can separate the impurities from the parent drug and other potential degradants. nih.gov

Kinetic studies, particularly under forced degradation conditions, provide valuable insights into the rate of impurity formation. For instance, the degradation of Vonoprazan under alkaline stress has been shown to follow first-order kinetics, indicating that the rate of degradation is directly proportional to the concentration of Vonoprazan. researchgate.net

Table 1: Summary of Forced Degradation Studies on Vonoprazan

Stress ConditionObservationReference
AlkalineSignificant degradation nih.govresearchgate.net
OxidativeSignificant degradation nih.govresearchgate.net
AcidicStable nih.govresearchgate.net
ThermalStable nih.govresearchgate.net
PhotolyticStable nih.govresearchgate.net

Solvent and Environmental Factors in Dimer Formation

The choice of solvent and the surrounding environmental conditions can significantly influence the formation of the this compound. The polarity and pH of the solvent can affect the solubility and reactivity of Vonoprazan and its intermediates. For example, the use of specific solvents during the synthesis and purification processes is critical to minimize impurity formation. google.com

Environmental factors such as humidity and the presence of atmospheric oxygen can also play a role. Humidity can facilitate hydrolytic degradation pathways, while oxygen can promote oxidative degradation, both of which can potentially lead to dimerization.

Hypothesized Reaction Mechanisms for Specific Vonoprazan Dimer Impurities

The precise structures of dimer impurities are often elucidated using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The IUPAC name for a known this compound is 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine. veeprho.com

The formation of this specific dimer likely involves the linkage of two Vonoprazan molecules. A plausible mechanism could involve the formation of a reactive intermediate, such as an iminium ion, from one Vonoprazan molecule, which then acts as an electrophile and attacks a nucleophilic site, like the pyrrole ring, of a second Vonoprazan molecule. The specific reaction conditions, such as pH and the presence of catalysts or impurities, would dictate the favorability of such a pathway.

Further research is needed to fully elucidate the exact mechanisms for the formation of different Vonoprazan dimer impurities under various stress conditions. This understanding is critical for the development of robust manufacturing processes and stable formulations of Vonoprazan.

Development and Validation of Advanced Analytical Methods for Vonoprazan Dimer Impurity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dimer Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. While HPLC with UV detection is suitable for routine quantification, LC-MS is invaluable for the initial identification and structural characterization of impurities like the Vonoprazan (B1684036) Dimer. daneshyari.comnih.gov The technique can detect impurities at very low levels and provide crucial information about their molecular weight and structure, which is essential for confirming their identity. However, due to its complexity and cost, it is often considered less suitable for routine bulk material analysis compared to HPLC-UV methods. daneshyari.com

High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry that provides extremely accurate mass measurements, typically to the third or fourth decimal place. researchgate.net This high mass accuracy is a critical tool for the definitive identification of unknown or novel impurities.

For the Vonoprazan Dimer Impurity, HRMS plays a pivotal role. By measuring the mass of the impurity with high precision, it is possible to determine its elemental composition. mdpi.com This information, combined with fragmentation data from MS/MS experiments, allows for the confident elucidation of the impurity's chemical structure. mdpi.com

The this compound has been identified with the following characteristics:

Chemical Formula: C₃₃H₂₇F₂N₅O₄S₂ clearsynth.com

Molecular Weight: 659.73 g/mol clearsynth.com

The ability of HRMS to provide this level of detail is indispensable for distinguishing the dimer from other potential impurities with similar retention times but different chemical formulas, ensuring unambiguous identification. fda.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Dimer Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of unknown or low-level impurities in pharmaceuticals. americanpharmaceuticalreview.com For the this compound, which possesses a molecular weight of 659.7 g/mol , MS/MS provides definitive structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions.

The elucidation of the fragmentation pathway begins with high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Using a technique like electrospray ionization (ESI) in positive ion mode, the dimer impurity would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 660.16.

Subsequent MS/MS analysis of this precursor ion reveals the dimer's connectivity and structural weaknesses. The fragmentation of dimeric compounds often initiates at the linking bond. researchgate.net Given the structure of the this compound, the most probable point of cleavage in a collision-induced dissociation (CID) experiment is the C-N bond of the tertiary amine connecting the two monomeric units. This initial fragmentation would likely yield several key product ions that are diagnostic for the dimer structure.

A plausible fragmentation pathway would involve:

Initial Cleavage: Scission of the bond between the methyl-substituted nitrogen and the methylene (B1212753) bridge, leading to the formation of a fragment ion corresponding to the Vonoprazan monomer unit.

Monomer Fragmentation: The resulting monomer ion (m/z 346.1) would then be expected to fragment in a manner consistent with the known pathway for Vonoprazan, primarily through the loss of the N-methylmethanamine group, producing a characteristic product ion at m/z 315.1. japsonline.comamericanpharmaceuticalreview.com

The knowledge gained from these fragmentation patterns is crucial for building highly specific quantitative methods and for confirming the identity of the impurity in routine testing. researchgate.net

Table 1: Postulated MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Proposed Product Ion (m/z)Postulated Neutral Loss / Fragment IdentitySignificance
660.16 [M+H]⁺346.1Cleavage of the dimer linkage; Vonoprazan monomer cationConfirms dimeric structure
660.16 [M+H]⁺315.1Fragment from subsequent monomer breakdownCorroborates Vonoprazan substructure
346.1315.1Loss of N-methylmethanamine moietyMatches known Vonoprazan fragmentation japsonline.com

Quantitative LC-MS Methods for Trace Dimer Analysis

Once the this compound has been structurally characterized, a sensitive and selective quantitative method is required for its analysis at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity, making it ideal for monitoring potentially genotoxic or other critical impurities. nih.gov

A quantitative method is typically developed to operate in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This approach minimizes matrix interference and provides the low limits of detection (LOD) and quantification (LOQ) necessary for impurity control. For the Vonoprazan Dimer, a specific transition, such as m/z 660.16 → 346.1, would be selected based on the fragmentation data.

The method must be validated according to International Council for Harmonisation (ICH) guidelines. nih.gov This includes demonstrating specificity, linearity, accuracy, precision, and robustness. For trace impurities, LOQ values are often required to be well below the reporting threshold, typically in the parts-per-million (ppm) or nanogram-per-milliliter (ng/mL) range. mdpi.com Published methods for other pharmaceutical impurities have achieved LOQ values as low as 0.6 ng/mL. nih.gov

Table 2: Typical Parameters for a Quantitative LC-MS/MS Method for Vonoprazan Dimer
ParameterTypical Value / Condition
Chromatographic ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol (B129727)
Flow Rate0.2 - 0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionPrecursor: 660.2; Product: 346.1
Limit of Quantitation (LOQ)< 10 ng/mL nih.gov
Linearity (R²)> 0.998 nih.gov
Accuracy (Recovery)90 - 110%

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Dimer Analysis

In a quality control environment, analytical throughput is critical. Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of pharmaceutical impurities. By using columns packed with sub-2 µm particles, UHPLC systems can achieve higher resolution, greater sensitivity, and dramatically shorter run times. japsonline.com

Developing a UHPLC method for the this compound focuses on achieving baseline separation from the Vonoprazan active pharmaceutical ingredient (API) and all other known process-related impurities. Given the dimer's larger size and likely higher hydrophobicity compared to the monomer, it is expected to be more retained on a reverse-phase column. A gradient elution method, starting with a high percentage of aqueous mobile phase and ramping up the organic phase, is typically required to elute all compounds effectively.

A well-developed UHPLC method can reduce analysis times from over 30 minutes to under 10 minutes, significantly improving laboratory efficiency for batch release and stability testing. nih.gov For instance, a rapid RP-UPLC method developed for Vonoprazan in combination with other drugs achieved a total run time of less than 3 minutes. japsonline.com

Table 3: Representative UHPLC Conditions for Rapid Impurity Profiling
ParameterCondition
InstrumentUHPLC System with PDA or MS Detector
ColumnAcquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1 M Phosphate Buffer, pH 3.8 japsonline.com
Mobile Phase BAcetonitrile japsonline.com
Gradient5% to 95% B over 8 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
DetectionUV at 230 nm nih.gov or MS Scan
Total Run Time~ 10 minutes nih.gov

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Dimer Isolation

To perform comprehensive structural elucidation (e.g., using Nuclear Magnetic Resonance - NMR) and to generate a reference standard for quantitative analysis, the this compound must first be isolated in a pure form and sufficient quantity. Preparative liquid chromatography is the primary technique for this purpose. iajps.com The process involves scaling up an optimized analytical HPLC method to a larger column with a higher loading capacity.

The isolation strategy often begins with analytical HPLC to confirm the retention time of the target impurity. The method is then transferred to a preparative system. Fractions of the column eluent are collected, and those containing the impurity of interest are pooled. These fractions are then analyzed for purity. If necessary, a secondary purification step, potentially using a different column chemistry or mobile phase (an orthogonal method), is performed to remove any co-eluting species. researchgate.net One study on Vonoprazan successfully used preparative HPLC to isolate a degradation product with 96.8% purity. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) can serve as a rapid, low-cost screening tool to guide the development of the preparative LC method or to assess the purity of collected fractions. researchgate.net While less common for final purification, preparative TLC can be used as a complementary technique for isolating small quantities of impurities. researchgate.net

Integration of Chemometrics in Analytical Method Development for Impurity Profiling

Modern analytical method development has moved away from a one-factor-at-a-time approach towards a systematic, risk-based methodology known as Analytical Quality by Design (AQbD). rjptonline.orgchromatographyonline.com This approach uses chemometrics—the application of statistical and mathematical tools—to build quality, robustness, and flexibility into the analytical method from the start. researchgate.net

The AQbD process for developing a UHPLC impurity method for Vonoprazan would involve:

Defining the Analytical Target Profile (ATP): This predefines the method's goals, such as the requirement to accurately quantify the this compound down to a specific limit with adequate separation from other peaks. chromatographyonline.com

Risk Assessment: Identifying critical method parameters (CMPs) that are likely to impact the method's performance. For a UHPLC method, CMPs could include mobile phase pH, column temperature, gradient slope, and flow rate. nih.gov

Design of Experiments (DoE): Using statistical designs (e.g., factorial or response surface models) to systematically study the effects of the CMPs and their interactions on critical method attributes (CMAs) like peak resolution and tailing factor.

Establishing a Method Operable Design Region (MODR): This defines a multidimensional space of experimental conditions within which the method is proven to perform robustly. Working within the MODR provides regulatory flexibility and ensures reliable method performance throughout the product lifecycle. chromatographyonline.com

By integrating chemometrics, a highly robust UHPLC method for Vonoprazan impurity profiling can be developed, ensuring consistent and reliable separation of the dimer impurity from the API and other related substances. researchgate.net

Strategies for Control and Mitigation of Vonoprazan Dimer Impurity

Optimization of Synthetic Routes to Minimize Dimer Formation

The formation of the Vonoprazan (B1684036) dimer impurity is intrinsically linked to the synthetic pathway. By carefully optimizing reaction conditions, the generation of this and other process-related impurities can be significantly minimized.

Solvent Selection and Reaction Condition Modifications

The choice of solvent and the modification of reaction conditions play a pivotal role in directing the course of a chemical reaction and can be instrumental in minimizing the formation of the Vonoprazan dimer. For instance, in certain synthetic routes, the use of solvents like 1,2-dichloroethane (B1671644) (DCE) has been shown to provide better conversion rates compared to others like toluene. nih.gov The temperature of the reaction is another critical parameter. For example, in the aminolysis step of one synthetic pathway for Vonoprazan, a temperature range of 50 to 80 °C is preferred. google.com Similarly, controlling the temperature during the reduction of an intermediate can prevent the formation of unwanted byproducts. google.com

In a patented method, the reaction to convert a cyano group to an aldehyde group utilizes a solvent system of water, tetrahydrofuran, acetic acid, and pyridine (B92270) to avoid the use of hydrogen gas. google.com Furthermore, the addition of a small amount of pyridine during the reduction of an imine intermediate has been found to inhibit the partial reduction of the pyridine ring on the pyridine sulfonyl group, thereby reducing the generation of specific impurities. google.com

The following table summarizes the impact of different solvents on the conversion rate in a specific step of Vonoprazan synthesis.

SolventConversion Area% (HPLC)
TolueneLow
1,2-dichloroethane (DCE)84.7
Data sourced from a study on the synthetic route to Vonoprazan via Atom Transfer Radical Cyclization. nih.gov

Reagent Purity and Stoichiometry Control

The purity of starting materials and reagents, along with precise control of their stoichiometric ratios, is fundamental to minimizing impurity formation. The use of high-purity reagents ensures that side reactions initiated by contaminants are less likely to occur.

For example, in the sulfonylation step, the molar ratio of reactants such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, pyridine-3-sulfonyl chloride, DIPEA, and DMAP is carefully controlled to optimize the reaction and minimize byproducts. A preferred molar ratio is cited as 1:1.2:1.4:0.15, respectively. google.com This precise control prevents excess reagents from participating in side reactions that could lead to the formation of the dimer or other impurities.

Process Analytical Technology (PAT) for Real-Time Dimer Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. longdom.org The goal of PAT is to ensure final product quality by monitoring the process in real-time. nih.govamericanpharmaceuticalreview.com

In the context of Vonoprazan synthesis, PAT can be employed to monitor the formation of the dimer impurity as it occurs. Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be integrated into the reaction vessel to provide continuous data on the concentration of reactants, intermediates, products, and impurities. longdom.orgdiva-portal.org This real-time information allows for immediate adjustments to process parameters, such as temperature or reagent addition rate, to keep the formation of the dimer impurity below a specified threshold. This proactive approach to process control is a cornerstone of modern pharmaceutical manufacturing and Quality by Design (QbD). longdom.orgoutsourcedpharma.com

Purification Techniques for Dimer Removal

Even with an optimized synthetic process, the formation of some level of the dimer impurity may be unavoidable. Therefore, robust purification techniques are essential to ensure the final API meets the required purity specifications.

Recrystallization and Solvent Selection for Dimer Exclusion

Recrystallization is a powerful and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

For Vonoprazan, various solvent systems have been investigated for recrystallization to remove impurities. A mixed solvent of methanol (B129727) and water is a preferred system for the recrystallization of crude Vonoprazan fumarate (B1241708), with a preferred temperature of 70°C. google.com Another patented process describes the use of a mixed solvent system of an organic solvent A (such as diethylene glycol dimethyl ether) and an organic solvent B (such as a C1-C4 alkyl alcohol or ester) for purification. google.com The selection of the appropriate solvent is critical, as it must effectively dissolve the main compound at an elevated temperature while leaving the dimer impurity either undissolved or allowing it to be selectively removed upon cooling. In some instances, forming a different salt of Vonoprazan, such as the hydrobromide salt, can be used as a purification step to selectively remove certain impurities before converting it back to the desired fumarate salt. google.com

The table below illustrates the effect of recrystallization on the purity of Vonoprazan fumarate.

StagePurity (HPLC)Impurity D Content
Crude--
After Recrystallization99.81%Not Detected
Data sourced from a patent on a preparation method of low-impurity vonoprazan fumarate. google.com

Preparative Chromatography for Dimer Separation and Purification

For impurities that are difficult to remove by recrystallization, preparative chromatography is a highly effective, albeit more resource-intensive, purification method. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a common platform for preparative separations in the pharmaceutical industry. nih.gov A method can be developed where the mobile phase composition and flow rate are optimized to achieve a good separation between Vonoprazan and its dimer impurity. science.gov The fractions containing the purified Vonoprazan are then collected, and the solvent is removed to yield the final, high-purity API. While effective, preparative HPLC is often reserved for situations where other methods fail or for the preparation of analytical standards of the impurity itself. science.gov

Adsorption and Filtration Methods for Dimer Reduction

The removal of impurities such as the Vonoprazan dimer is a crucial step in the purification process. Adsorption and filtration are common methods employed to reduce the levels of these unwanted substances.

One approach involves the use of adsorbents like activated carbon. A patented method for preparing low-impurity Vonoprazan fumarate describes dissolving the product in a solvent, adding activated carbon, and then filtering the solution while hot. google.com This process helps in removing various impurities. The hot filtration step is critical, and the filter residue may be leached with a heated solvent to ensure maximum recovery of the desired compound while leaving impurities behind. google.com

Another patented method details a process for refining crude Vonoprazan. This involves dissolving the crude product in an organic solvent, treating it with a decoloring agent such as activated carbon, and then filtering to remove the adsorbent and the impurities it has trapped. This is followed by concentration, crystallization, and further filtration to obtain the purified product.

Stability Enhancement Strategies to Prevent Dimer Degradation

Preventing the formation of the Vonoprazan dimer impurity in the first place is paramount. This can be achieved by enhancing the stability of the drug substance and product through careful consideration of packaging and storage conditions.

Packaging Material Influence on Dimer Formation

The choice of packaging material can significantly impact the stability of Vonoprazan and the propensity for dimer formation. While specific studies detailing the direct influence of various packaging materials on Vonoprazan dimerization are not extensively published, general principles of pharmaceutical packaging are applicable.

For instance, materials that are impermeable to moisture and light are generally preferred for light and moisture-sensitive drugs. Forced degradation studies have shown that Vonoprazan is stable under photolytic stress but can degrade under other conditions. nih.govresearchgate.net Therefore, packaging that protects the drug from environmental factors that could accelerate degradation is essential.

Storage Condition Optimization to Mitigate Dimerization

The control of storage conditions is a critical factor in preventing the formation of the this compound. Degradation studies have provided insights into the stability of Vonoprazan under various stress conditions.

Research indicates that Vonoprazan is stable under thermal and acidic stress conditions. nih.govresearchgate.net However, it undergoes significant degradation when exposed to alkaline and oxidative stress. nih.govresearchgate.net This suggests that dimerization and other degradation pathways are more likely to occur in alkaline or oxidative environments.

To mitigate dimerization, Vonoprazan and its formulations should be stored in conditions that avoid exposure to alkaline substances and oxidizing agents. The recommended shipping temperature for some Vonoprazan impurity reference standards is ambient, suggesting a degree of stability at room temperature. synzeal.com However, long-term storage conditions should be carefully defined based on comprehensive stability studies.

Impurity Reference Standard Development and Use

The availability of well-characterized impurity reference standards is fundamental for the accurate identification, quantification, and control of the this compound. Several suppliers provide this compound reference standards. synzeal.comlgcstandards.comlgcstandards.comclearsynth.com

These reference standards are crucial for various aspects of pharmaceutical development and quality control, including:

Method Development and Validation: Reference standards are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they can accurately detect and quantify the dimer impurity. synzeal.comsynzeal.com

Quality Control: In routine quality control testing of Vonoprazan drug substance and drug product, the reference standard is used as a benchmark to ensure that the level of the dimer impurity does not exceed the specified limits. synzeal.comsynzeal.com

Stability Studies: Reference standards are essential for monitoring the formation of the dimer impurity during stability studies of the drug product. synzeal.com

Identification of Unknown Impurities: A well-characterized reference standard can aid in the structural elucidation of unknown impurities detected during analysis. synzeal.com

A patent for a preparation method of low-impurity Vonoprazan fumarate also describes the use of a specific impurity as a reference substance for quality control. google.com The development of such standards often involves synthesis, isolation, and extensive characterization to confirm their identity and purity. synzeal.com

Interactive Data Table: this compound Information

Below is a table summarizing key information about the this compound and related substances.

Regulatory Landscape and Quality Control Considerations for Vonoprazan Dimer Impurity

Compliance with International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eu These guidelines establish a scientific and risk-based approach to managing impurities.

For the Vonoprazan (B1684036) Dimer Impurity, compliance with ICH Q3A involves its characterization and control in the active pharmaceutical ingredient (API). europa.euich.org The guideline outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. bfarm.de

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be identified.

Qualification Threshold: The level above which an impurity's safety must be established through appropriate studies.

Similarly, ICH Q3B addresses degradation products that may form in the drug product during manufacturing and storage. europa.eu The Vonoprazan Dimer Impurity, if it arises from degradation of the vonoprazan molecule, would be classified as a degradation product and controlled according to ICH Q3B limits.

The specific thresholds from ICH Q3A(R2) for impurities in a new drug substance are detailed below. The application of these thresholds requires knowledge of Vonoprazan's maximum daily dose.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. ich.org

Manufacturers must develop and validate analytical procedures suitable for detecting and quantifying the this compound at or below these thresholds. ich.org

Pharmacopoeial Standards and Monograph Development for Vonoprazan Impurities

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), play a crucial role in setting public standards for drug quality. While specific monographs for new drugs like vonoprazan and its impurities may take time to be developed and incorporated, the availability of reference standards is a critical first step. synzeal.comaquigenbio.com Several suppliers provide well-characterized reference standards for the this compound, which are essential for analytical method development, validation, and routine quality control testing. lgcstandards.comveeprho.comclearsynth.com

The development of a pharmacopoeial monograph for Vonoprazan would eventually include tests for identity, strength, quality, and purity, along with specific acceptance criteria for named impurities, potentially including the dimer. youtube.com In some cases, a pharmacopoeial limit for a specific impurity may differ from the standard ICH qualification threshold based on additional safety data or other considerations. youtube.com Until a dedicated monograph is established, control of the dimer impurity relies on the manufacturer's internal specifications, which must be justified and approved by regulatory authorities based on ICH guidelines.

Strategies for Setting Acceptance Criteria for Dimeric Impurities

Setting appropriate acceptance criteria (specifications) for the this compound is a critical decision in the drug development process. The primary goal is to ensure that the level of the impurity is not only consistently met by the manufacturing process but is also safe for patients.

Several strategies are employed: nih.gov

Alignment with ICH Thresholds: The most common approach is to use the ICH identification and qualification thresholds as a basis for setting limits. gmpinsiders.com An impurity level below the qualification threshold is generally considered safe without needing additional toxicity studies.

Process Capability: Acceptance criteria should be consistent with the level of impurity that can be reliably achieved by the manufacturing process. bfarm.de This requires a thorough understanding of the synthetic route and purification steps.

Safety Qualification: If the level of the this compound exceeds the ICH qualification threshold, its safety must be justified. This can be done by:

Conducting dedicated toxicology studies on the impurity or on API batches containing the impurity at or above the proposed limit. ich.orgnih.gov

Providing scientific literature to justify a higher level as safe. nih.gov

Demonstrating that the impurity is a significant metabolite of the drug in humans. youtube.comnih.gov

Comparative Analysis: For generic products, a common strategy is to perform a comparative analysis against the reference listed drug (RLD). If the level of the dimer impurity in the generic product is similar to or lower than that in the RLD, this can justify the proposed acceptance criterion. youtube.comnih.gov

Given its structure as a dimer, particular attention may be paid to its potential for different pharmacological activity or unique toxicological concerns compared to the parent drug, influencing the rigor of the qualification process.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Vonoprazan Dimer Impurity in pharmaceutical formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with gradient elution is widely used. For example, a validated method employs a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with potassium dihydrogen phosphate buffer (pH 6.6) and acetonitrile-isopropanol mobile phases. Detection at 220 nm ensures sensitivity for impurities, including dimeric forms, with quantitation limits as low as 0.12 µg·mL⁻¹ . Liquid chromatography coupled with mass spectrometry (LC-MS) further aids structural confirmation, particularly for novel impurities .

Q. How should researchers ensure the stability of this compound during experimental studies?

  • Methodological Answer : Solution stability studies under varying pH (e.g., 1.0–9.0) and temperature conditions (e.g., -20°C to 40°C) are critical. Evidence shows that impurities like Vonoprazan Impurity W (CAS 2170020-79-6) remain stable in acidic buffers but degrade in alkaline environments. Storage at -20°C in amber vials minimizes photodegradation .

Q. What quality control criteria are essential for validating impurity profiles in Vonoprazan formulations?

  • Methodological Answer : Validation parameters include linearity (r > 0.9990), recovery rates (94–101%), and precision (RSD < 2.0%). Limits of detection (LOD) and quantitation (LOQ) should adhere to ICH guidelines, with impurity-specific thresholds (e.g., LOQ: 0.12–0.13 µg·mL⁻¹ for related substances) .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of this compound, and how can these be minimized?

  • Methodological Answer : Dimer formation often arises during sulfonylation or pyrrole ring condensation steps. Mechanistic studies suggest that incomplete purification or residual catalysts (e.g., triethylamine) accelerate dimerization. Process optimization, such as controlled reaction temperatures (20–25°C) and in-process monitoring via LC-MS, reduces dimer content .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) differentiate this compound from structurally similar byproducts?

  • Methodological Answer : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 738.66 for dimeric structures), while ¹H/¹³C NMR detects characteristic shifts, such as deshielded pyrrole protons (δ 7.8–8.2 ppm) and fluorine-coupled aromatic signals. Infrared (IR) spectroscopy further confirms functional groups like sulfonyl (S=O stretching at 1150–1250 cm⁻¹) .

Q. Does this compound interfere with pharmacokinetic (PK) studies of Vonoprazan or its metabolites?

  • Methodological Answer : In rat plasma studies, UPLC-MS/MS methods with ACQUITY BEH C18 columns (1.7 µm) effectively separate Vonoprazan (tᵣ: 1.07 min) from its metabolite M1 (tᵣ: 1.25 min) and impurities. Dimer impurities do not co-elute, ensuring accurate PK parameter calculation (e.g., AUC₀₋ₜ: 1,972.51 µg·L⁻¹·h for Vonoprazan) .

Q. What regulatory considerations govern impurity profiling for Vonoprazan in clinical trials?

  • Methodological Answer : Compliance with ICH Q3A/B guidelines requires identification, qualification, and control of impurities ≥ 0.10% (w/w). Stability-indicating methods must demonstrate specificity under stress conditions (e.g., heat, light, pH extremes). Regulatory submissions should include impurity synthesis pathways, toxicological data, and batch-to-batch variability reports .

Comparative and Mechanistic Questions

Q. How does this compound compare to other process-related impurities in terms of pharmacological impact?

  • Methodological Answer : Unlike hydrolytic impurities (e.g., Impurity C, CAS 1240948-72-4), dimeric forms are pharmacologically inert but may indicate suboptimal synthesis. Accelerated stability studies (40°C/75% RH) show dimer levels remain stable (<0.5% over 6 months), suggesting no direct impact on drug efficacy .

Q. What role do solvent systems play in the crystallization and isolation of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) reduce dimer solubility during recrystallization. Ternary solvent systems (water-acetonitrile-isopropanol, 92:4:4) achieve >95% purity for Vonoprazan fumarate, with residual dimer content <0.15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.